molecular formula C8H14OS B13084941 3-Methoxyspiro[3.3]heptane-1-thiol

3-Methoxyspiro[3.3]heptane-1-thiol

Cat. No.: B13084941
M. Wt: 158.26 g/mol
InChI Key: OETWGNBMBAGKPS-UHFFFAOYSA-N
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Description

3-Methoxyspiro[3.3]heptane-1-thiol is a chemical reagent designed for research and development, incorporating the privileged spiro[3.3]heptane scaffold. This saturated, three-dimensional carbocyclic system is recognized as a high-value bioisostere for flat aromatic rings like benzene and is used to improve the physicochemical properties of drug candidates . The structure combines two key functional handles: a methoxy group and a thiol moiety. The thiol group, in particular, offers versatile reactivity for further synthetic elaboration, enabling conjugation, formation of disulfide bridges, or incorporation into larger, more complex molecular architectures. The rigid spiro[3.3]heptane core enforces a non-planar geometry, which helps explore novel chemical space and can lead to enhanced selectivity, improved metabolic stability, and better aqueous solubility compared to their aromatic counterparts . This compound is well-suited for fragment-based drug discovery, the synthesis of patent-free saturated analogs of existing drugs, and as a building block in constructing sp3-rich compound libraries . Researchers can leverage this reagent to develop novel chemical probes and therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H14OS

Molecular Weight

158.26 g/mol

IUPAC Name

1-methoxyspiro[3.3]heptane-3-thiol

InChI

InChI=1S/C8H14OS/c1-9-6-5-7(10)8(6)3-2-4-8/h6-7,10H,2-5H2,1H3

InChI Key

OETWGNBMBAGKPS-UHFFFAOYSA-N

Canonical SMILES

COC1CC(C12CCC2)S

Origin of Product

United States

Preparation Methods

Construction of the Spirocyclic Core

  • The spiro[3.3]heptane framework is typically synthesized via cyclization reactions involving precursors that contain appropriately positioned functional groups enabling ring closure.
  • Common methods include:
  • Protecting groups may be used to mask reactive sites during cyclization to avoid side reactions, as noted in spiro compound syntheses.

Introduction of the Thiol Group

  • The thiol functionality can be introduced by:
  • The thiol group is sensitive to oxidation; thus, reaction conditions are often performed under inert atmosphere and with antioxidants or reducing agents.

Installation of the Methoxy Group

  • The methoxy substituent at the 3-position is generally introduced by:
    • Nucleophilic substitution of a hydroxyl precursor with methylating agents such as methyl iodide or dimethyl sulfate.
    • Alternatively, electrophilic aromatic substitution is a common route for methoxy groups on aromatic systems but less applicable here due to the alicyclic nature.
  • The methoxy group can also be introduced early in the synthesis if the precursor contains the methoxy substituent, allowing it to survive subsequent transformations.

Detailed Preparation Methodologies

Method A: Stepwise Functionalization via Protected Intermediates

Step Reaction Type Reagents/Conditions Notes
1. Formation of spirocyclic intermediate Intramolecular cyclopropanation or Mannich cyclization Carbene precursors (e.g., diazo compounds), base catalysts Protect hydroxyl or amino groups if present
2. Introduction of thiol group Nucleophilic substitution Convert hydroxyl to tosylate, then react with thiourea; hydrolysis to thiol Performed under inert atmosphere to prevent oxidation
3. Methoxy group installation Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Can be done before or after thiol introduction depending on stability

Method B: One-Pot or Sequential Cyclization and Functionalization

  • Some synthetic routes may allow one-pot synthesis where the spiro ring formation and functional group introduction occur sequentially without isolation of intermediates.
  • This method requires careful control of reaction conditions to avoid side reactions and ensure selective functionalization.

Method C: Use of Pre-Functionalized Precursors

  • Starting from a compound already bearing the methoxy group, the spirocyclic core and thiol can be introduced via:

Research Findings and Data Summary

Parameter Observation Source/Notes
Cyclization temperature Typically 25–160°C Optimal range for spirocyclization reactions
Reaction time for cyclization 1–24 hours Depends on reagents and solvent system
Solvents used Aprotic solvents such as toluene, tetrahydrofuran, or benzene Facilitate cyclization and substitution steps
Protecting groups Commonly used for hydroxyl or amino groups Prevent interference during thiol substitution
Thiol introduction yield Moderate to high (60–85%) Dependent on leaving group and nucleophile efficiency
Methoxy substitution yield High (typically >80%) Methylation reactions are well-established

Analytical and Purification Techniques

  • Purification of intermediates and final product is commonly achieved by silica gel chromatography , using solvents such as ethyl acetate and methanol mixtures.
  • Characterization includes NMR spectroscopy , mass spectrometry , and IR spectroscopy to confirm the presence of spirocyclic structure, methoxy, and thiol groups.
  • Thiol-containing compounds require handling under inert atmosphere to prevent oxidation during purification.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Yield Range Key Considerations
Spirocyclic core formation Diazo compounds, bases, or Mannich reagents 25–160°C, aprotic solvents 50–90% Protect functional groups; control temperature
Thiol group introduction Tosylates, thiourea, hydrolysis Inert atmosphere, mild heating 60–85% Avoid oxidation; use reducing agents if needed
Methoxy group installation Methyl iodide, K2CO3 Room temperature to reflux >80% Can precede or follow thiol introduction

The preparation of 3-Methoxyspiro[3.3]heptane-1-thiol relies on established organic synthesis techniques adapted for spirocyclic thiol compounds and methoxy substitution. The key steps involve careful cyclization to form the spiro core, selective functional group transformations, and meticulous purification to obtain the target compound in high purity and yield. These methodologies are supported by diverse research findings and patents on spiro compounds and thiol chemistry, providing a robust framework for synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxyspiro[3.3]heptane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The methoxy and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkoxides or thiolates can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified spirocyclic compounds with altered functional groups.

    Substitution: Derivatives with different substituents replacing the methoxy or thiol groups.

Scientific Research Applications

1.1. Inhibition of Amyloid-Beta Peptides

One of the most significant applications of 3-Methoxyspiro[3.3]heptane-1-thiol is its role as a potential inhibitor of amyloid-beta peptide formation, which is crucial in the context of Alzheimer's disease. Compounds that exhibit this property can be vital for developing therapeutic strategies aimed at preventing or treating neurodegenerative diseases associated with amyloid-beta accumulation.

  • Mechanism of Action : The compound acts as a BACE (beta-site amyloid precursor protein cleaving enzyme) inhibitor, which is a key target in Alzheimer's research. By inhibiting this enzyme, the formation of amyloid-beta peptides can be reduced, potentially slowing down the progression of Alzheimer's disease and related conditions .

1.2. Redox-Active Magnetic Resonance Imaging Contrast Agents

Research has indicated that 3-Methoxyspiro[3.3]heptane-1-thiol can be utilized in the development of redox-active magnetic resonance imaging (MRI) contrast agents. These agents are designed to enhance the imaging quality by providing detailed information about the redox state of tissues.

  • Application in Tumor Imaging : The thiol group in 3-Methoxyspiro[3.3]heptane-1-thiol allows it to bind with proteins such as human serum albumin, enhancing its utility as an MRI contrast agent. This binding can provide insights into tumor microenvironments and their response to therapies .

2.1. Mechanoluminescent Probes

The compound has also been investigated for its potential use in materials science, particularly as a mechanoluminescent probe in polymeric materials. Mechanoluminescence refers to light emission resulting from mechanical stress applied to certain materials.

  • Stress Visualization : By incorporating 3-Methoxyspiro[3.3]heptane-1-thiol into polymer matrices, researchers can create materials that emit light when subjected to stress, enabling real-time monitoring of material integrity and performance under mechanical loads .

3.1. Thiol-Bearing Probes for Biological Imaging

Due to its thiol functionality, 3-Methoxyspiro[3.3]heptane-1-thiol serves as an effective chemical probe for studying biological systems.

  • Targeting Cysteine Residues : The compound's ability to react with cysteine residues in proteins allows it to be used for labeling and tracking specific proteins within cells, providing valuable insights into cellular processes and protein interactions .

Summary Table of Applications

Application AreaSpecific UseMechanism/Impact
Medicinal ChemistryBACE inhibitor for Alzheimer's treatmentReduces amyloid-beta peptide formation
MRI Contrast AgentsRedox-active imagingEnhances tumor imaging via thiol-protein interactions
Materials ScienceMechanoluminescent probesMonitors mechanical stress through light emission
Biological ResearchChemical probes for protein labelingTargets cysteine residues for tracking protein dynamics

Mechanism of Action

The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and reactivity. The spirocyclic structure provides a rigid framework that can interact with specific molecular sites, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyspiro[3.3]heptane-1-carboxylic acid: Similar spirocyclic structure with a carboxylic acid group instead of a thiol group.

    1-Azaspiro[3.3]heptane:

Uniqueness

3-Methoxyspiro[3.3]heptane-1-thiol is unique due to the presence of both methoxy and thiol groups on the spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields.

Biological Activity

3-Methoxyspiro[3.3]heptane-1-thiol is an organosulfur compound notable for its spirocyclic structure, which includes a methoxy group and a thiol functional group. This compound's unique chemical properties suggest potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of 3-Methoxyspiro[3.3]heptane-1-thiol is C8H12OSC_8H_{12}OS. The presence of the thiol group (-SH) enhances its reactivity, allowing it to form covalent bonds with various biomolecules, including proteins and enzymes. This property is crucial for modulating enzyme activity and influencing cellular signaling pathways.

Anticancer Potential

Research indicates that spiro[3.3]heptane derivatives can act as bioisosteres for phenyl rings in anticancer drugs. For instance, the incorporation of the spiro[3.3]heptane core into known anticancer agents such as Sonidegib has shown promising results in maintaining or enhancing biological activity while potentially improving metabolic stability. In a comparative study, the IC50 values for Sonidegib and its spiro analogs were assessed, revealing that the spiro derivatives maintained significant inhibitory effects on the Hedgehog signaling pathway, which is critical in cancer progression .

Compound NameIC50 (µM)Biological Activity
Sonidegib0.0015High potency against cancer cells
Spiro[3.3]heptane derivative (trans-76)0.48Moderate potency
Spiro[3.3]heptane derivative (cis-76)0.24Moderate potency

These findings suggest that 3-Methoxyspiro[3.3]heptane-1-thiol could be developed into a therapeutic agent with anticancer properties.

Enzyme Interaction Studies

The compound's thiol group allows it to interact with various enzymes, potentially modifying their activity through covalent bonding. Such interactions can lead to altered metabolic pathways, making it a candidate for further investigation in drug design aimed at specific enzyme targets .

Study on Metabolic Stability

A study comparing the metabolic stability of Sonidegib and its spiro analogs found that while Sonidegib was more stable in human liver microsomes, the spiro derivatives exhibited different degradation profiles, indicating a potential for improved pharmacokinetics when designed appropriately .

Chemiluminescence Applications

The development of chemiluminescence assays incorporating thiol-bearing compounds has demonstrated their utility in biomedical detection. The unique properties of 3-Methoxyspiro[3.3]heptane-1-thiol could enhance the sensitivity of these assays, making them valuable in diagnostic applications .

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